4-ethyl-4H-1,2,4-triazol-3-ol
Description
Properties
IUPAC Name |
4-ethyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-2-7-3-5-6-4(7)8/h3H,2H2,1H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRVPLFAMNQFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Synthesis Methods and Outcomes
Table 2: Optimization Parameters
| Parameter | Effect on Yield | Optimal Range |
|---|---|---|
| Reaction Time | Longer times increase yield up to 6 hours | 4–6 hours |
| Temperature | Higher temps accelerate kinetics | 80–150°C |
| Solvent Polarity | Polar solvents enhance nucleophilicity | i-Propanol, NMP |
Industrial Scalability and Challenges
While lab-scale methods are well-established, industrial production requires optimization for cost and safety. Continuous flow reactors could address exothermic risks in alkylation, while microwave-assisted synthesis reduces reaction times. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4H-1,2,4-triazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form a carbonyl group, resulting in the formation of 4-ethyl-4H-1,2,4-triazole-3-one.
Reduction: The compound can be reduced to form 4-ethyl-4H-1,2,4-triazol-3-amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent oxidation.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: 4-Ethyl-4H-1,2,4-triazole-3-one
Reduction: 4-Ethyl-4H-1,2,4-triazol-3-amine
Substitution: Various alkyl or aryl-substituted triazoles
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-ethyl-4H-1,2,4-triazol-3-ol is utilized as a building block for synthesizing more complex molecules. It serves as a reagent in various chemical reactions, including oxidation and substitution reactions. The compound's ability to participate in these reactions makes it valuable for developing new materials and intermediates in pharmaceutical synthesis.
Biology
The biological activities of this compound have been extensively studied. Notably, it exhibits significant antimicrobial and anticancer properties:
| Biological Activity | Microorganism/Cancer Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 6.25 μg/mL |
| Antimicrobial | Escherichia coli | 0.391 μg/mL |
| Antimicrobial | Enterococcus faecalis | 12.5 μg/mL |
| Anticancer | Human melanoma | IC50 = 15 μM |
| Anticancer | Triple-negative breast cancer | IC50 = 20 μM |
These findings suggest that the compound could be a promising candidate for further development into antimicrobial and anticancer agents .
Medicine
Research is ongoing to explore the therapeutic potential of this compound for various diseases. Its interaction with specific molecular targets allows it to modulate biological pathways effectively. The compound's potential as an antifungal agent has also been noted, particularly in the context of treating infections caused by resistant strains .
Agricultural Applications
In agriculture, derivatives of triazoles are widely recognized for their efficacy as fungicides and herbicides. This compound has been investigated for its role in plant protection technology:
| Application Type | Specific Use | Efficacy |
|---|---|---|
| Fungicide | Control of fungal pathogens | Effective against Fusarium spp. |
| Herbicide | Selective weed control | Low toxicity to crops |
Triazole compounds are particularly valued for their ability to selectively control weeds while minimizing harm to non-target plants .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI demonstrated that derivatives of triazoles, including this compound, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
Case Study 2: Anticancer Activity
Research conducted on various triazole derivatives revealed that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro. These findings underscore the potential of triazole derivatives as candidates for drug development targeting specific cancer types .
Mechanism of Action
The mechanism of action of 4-ethyl-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the third position can form hydrogen bonds with active site residues, while the ethyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The biological activity of triazole derivatives is highly influenced by substituents at the 3-, 4-, and 5-positions. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogens (Br, Cl) and CF₃ at the 5-position (e.g., compounds in ) increase electrophilicity, enhancing interactions with biological targets.
- Hydroxyl vs. Thiol Groups : The hydroxyl group in this compound facilitates hydrogen bonding, while thiol derivatives (e.g., compound in ) exhibit higher reactivity for disulfide bond formation, critical in antibacterial activity .
- Hybrid Structures : Incorporation of pyridine () or thiazole () moieties improves bioavailability and target specificity.
Biological Activity
4-Ethyl-4H-1,2,4-triazol-3-ol is a member of the triazole family, which has garnered significant attention due to its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent. Understanding its biological activity is essential for developing therapeutic applications.
This compound features a unique substitution pattern that contributes to its distinct chemical and biological properties. The presence of the hydroxyl group enhances its interaction with biological targets, making it a promising pharmacophore in drug design.
The mechanism of action of this compound involves interactions with specific enzymes and receptors. Its structural characteristics allow it to act as both a hydrogen bond donor and acceptor, which increases its affinity for various biological targets .
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit significant antibacterial properties. In vitro studies have shown effective inhibition against a range of pathogens such as E. coli, S. aureus, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values demonstrating strong activity .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 0.12 |
| This compound | S. aureus | 0.25 |
| This compound | Pseudomonas aeruginosa | 0.50 |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In studies utilizing the MTT assay against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), significant cytotoxicity was observed, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| IGR39 | 5.0 |
| MDA-MB-231 | 7.5 |
Anti-inflammatory Activity
Molecular docking studies suggest that this compound can inhibit cyclooxygenase enzymes (COX), particularly COX-1 over COX-2. This selectivity points to its potential use in treating inflammatory conditions without the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
A recent study synthesized various derivatives of 4-ethyl-4H-1,2,4-triazol-3-thiol and evaluated their biological activity. The findings indicated that certain derivatives exhibited enhanced anti-inflammatory effects through selective inhibition of COX enzymes . Another study highlighted the compound's ability to inhibit cell migration in cancer models, suggesting its role in preventing metastasis .
Q & A
Q. What are the standard synthetic routes for 4-ethyl-4H-1,2,4-triazol-3-ol, and how can reaction conditions be optimized?
The synthesis of triazole derivatives typically involves cyclization reactions or functional group modifications. For example, analogous triazole compounds are synthesized via refluxing in ethanol with acetic acid as a catalyst, followed by solvent evaporation and filtration to isolate the product . Key parameters include:
| Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Solvent | Absolute ethanol | Enhances solubility of intermediates |
| Catalyst | Glacial acetic acid (5 drops) | Accelerates condensation reactions |
| Reaction Time | 4 hours (reflux) | Ensures complete cyclization |
| Workup | Reduced-pressure evaporation | Minimizes product degradation |
Methodological Insight : Optimize stoichiometry (e.g., 1:1 molar ratio of triazole precursor to alkylating agents) and monitor reaction progress via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
Combined spectroscopic and chromatographic techniques are essential:
- NMR Spectroscopy : Confirm substituent positions (e.g., ethyl group at N4) via H and C NMR .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] peak at m/z 142.1) .
- HPLC : Assess purity (>95% recommended for pharmacological studies) using C18 columns and UV detection .
Data Contradiction Note : Discrepancies in melting points or spectral data may indicate polymorphic forms or residual solvents, requiring recrystallization or column chromatography .
Q. What pharmacological properties are associated with the 1,2,4-triazole scaffold, and how can they guide experimental design?
1,2,4-Triazoles exhibit anti-inflammatory, antimicrobial, and anticancer activities due to their ability to interact with biological targets (e.g., enzyme active sites, DNA) . For this compound:
- Anti-inflammatory Potential : Design assays measuring COX-2 inhibition or cytokine suppression .
- Antimicrobial Screening : Use broth microdilution (MIC) against Gram-positive/negative bacteria .
Methodological Tip : Prioritize in silico docking (e.g., AutoDock Vina) to predict binding affinities before wet-lab experiments .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
- First Aid : Immediate rinsing with water for skin contact; consult a physician if ingested .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the bioactivity of this compound derivatives?
Q. Example Workflow :
Generate derivative libraries using ChemDraw.
Perform DFT calculations (Gaussian 09) to predict electronic properties.
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of triazole derivatives?
Conflicting SAR data may arise from assay variability or unaccounted stereochemistry. Mitigation strategies:
- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls .
- Crystallography : Resolve 3D structures to confirm regiochemistry (e.g., ethyl group orientation) .
Case Study : Discrepancies in anti-inflammatory activity of triazoles were resolved via X-ray diffraction, revealing critical hydrogen-bonding motifs .
Q. How can researchers design metal-chelating derivatives of this compound for catalytic applications?
- Ligand Design : Introduce thiol (-SH) or amino (-NH) groups to enhance metal coordination .
- Synthetic Route :
Example : 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol forms disulfides upon oxidation, useful in redox catalysis .
Q. What advanced analytical techniques are required to study degradation products of this compound under oxidative stress?
- LC-MS/MS : Identify degradation pathways (e.g., hydroxylation or N-dealkylation) .
- EPR Spectroscopy : Detect free radicals generated during oxidation .
Key Finding : Triazoles with electron-donating groups (e.g., -OCH) exhibit slower degradation, informing stabilizer selection .
Q. How can green chemistry principles be applied to the synthesis of this compound derivatives?
- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a safer alternative .
- Catalysis : Use immobilized enzymes (e.g., lipases) for regioselective modifications .
Q. What methodologies validate the biological activity of this compound in complex in vivo models?
- Murine Inflammation Models : Administer derivatives via intraperitoneal injection and measure edema reduction .
- Toxicokinetics : Use LC-MS to quantify plasma concentrations and metabolite profiles .
Challenge : Address species-specific metabolism by cross-validating with human organoid models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
